

A Comparative Look at Pyrazole-Based Compounds in Kinase Inhibition

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Compound of Interest

Compound Name: *1-benzyl-1H-pyrazol-3-amine*

Cat. No.: *B1270706*

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For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Pyrazole-based compounds have emerged as a promising scaffold in this area, demonstrating significant therapeutic potential across various diseases, including cancer and inflammatory disorders.[1][2][3][4] This guide provides a comparative analysis of kinase inhibition by these compounds, supported by experimental data and detailed methodologies.

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties.[3][5] Its unique structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of kinases.[6] This adaptability has led to the development of numerous pyrazole-containing kinase inhibitors, some of which have received FDA approval.

Performance Data: A Comparative Overview

The following tables summarize the *in vitro* inhibitory activities of several pyrazole-based compounds against various kinases. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are key metrics for assessing the potency of these inhibitors.

Table 1: Inhibition of Akt Kinases by Pyrazole-Based Compounds

| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition | Reference Compound | Reference IC50/Ki (nM) |
|------------------------------|---------------|-----------|---------|-----------------------------|--------------------|-----------------------------|
| Afuresertib (GSK2110 183) | Akt1 | 0.02 | 0.08 | Reversible, ATP-competitive | - | - |
| Akt2 | 2 | - | - | | | |
| Akt3 | 2.6 | - | - | | | |
| Compound 1 | Akt1 | 61 | - | PC-3 cells (Western blot) | GSK2141795 | 18 |
| Compound 2 | Akt1 | 1.3 | - | HCT116 colon cancer cells | Uprosertib | 1.84 μM (antiproliferative) |

Table 2: Inhibition of Aurora Kinases by Pyrazole-Based Compounds

| Compound | Target Kinase | IC50 (μM) | Cell Line |
|------------|---------------|-----------|-----------------------------------------|
| Compound 6 | Aurora A | 0.16 | HCT116 (colon), MCF7 (breast) |
| HCT116 | | 0.39 | |
| MCF7 | | 0.46 | |
| Barasertib | - | - | Acute myeloid leukemia, B-cell lymphoma |

Table 3: Inhibition of Bcr-Abl Kinase by Pyrazole-Based Compounds

| Compound | Target Kinase | IC50 (nM) | Cell Line |
|---------------------|---------------|-----------|---------------------|
| Compound 10 | Bcr-Abl | 14.2 | K562 (leukemia) |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 | Non-ATP competitive |

Table 4: Inhibition of EGFR and HER-2 Kinases by a Pyrazole-Based Compound

| Compound | Target Kinase | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|-------------|---------------|-----------|--------------------|---------------------|
| Compound 29 | EGFR | 0.21 | Erlotinib | 0.03 |
| HER-2 | 1.08 | Erlotinib | 0.14 | |

Table 5: Inhibition of JAK Kinases by Pyrazole-Based Compounds

| Compound | Target Kinase | IC50 (nM) | Notes |
|----------------------------|---------------|-----------|-----------------------------|
| Ruxolitinib | JAK1 | ~3 | Selective for JAK1/JAK2 |
| JAK2 | | ~3 | |
| JAK3 | | ~430 | |
| Golidocitinib (AZD4205) | JAK1 | - | Highly potent and selective |

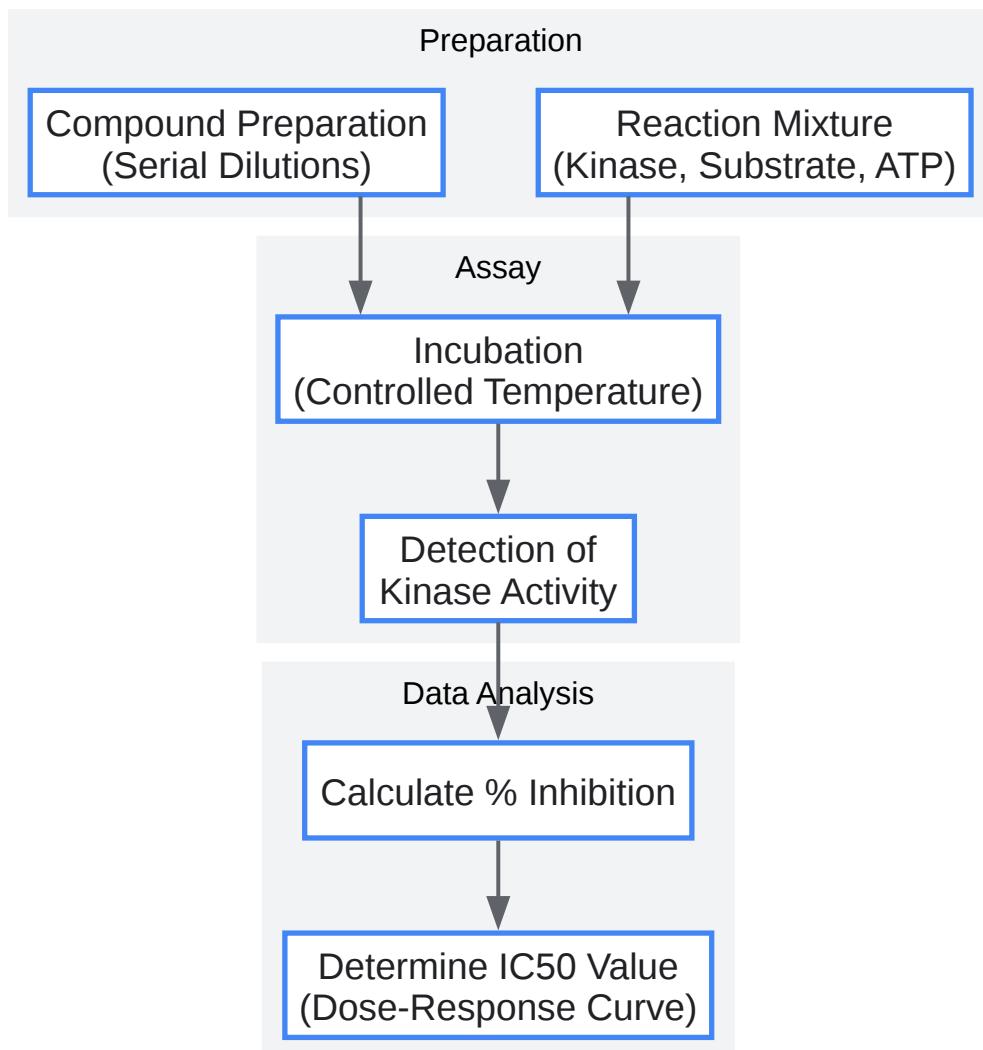
Table 6: Cross-Reactivity of Selected Pyrazole-Based Kinase Inhibitors

| Compound | Primary Target(s) | Significant Off-Target(s) |
|--------------|---------------------|-----------------------------------|
| Compound A | Aurora A/B | Broad-spectrum off-target effects |
| Compound 10e | JAK, Aurora kinases | Multi-targeted |
| Compound 10q | FLT3 | c-Kit |

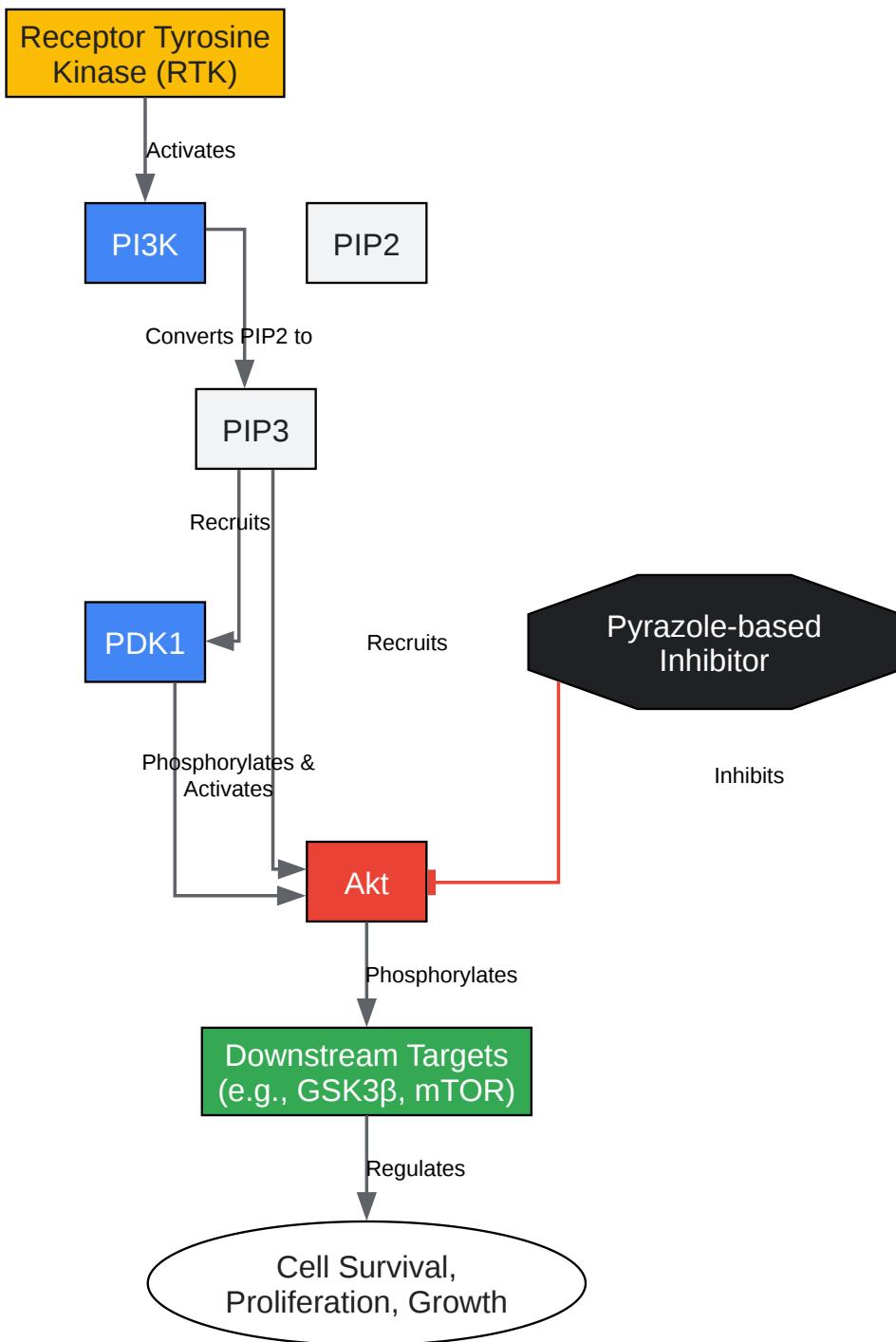
Visualizing Kinase Inhibition

To better understand the mechanisms and workflows involved in studying pyrazole-based kinase inhibitors, the following diagrams are provided.

Experimental Workflow for Kinase Inhibitor Evaluation



Simplified Akt Signaling Pathway

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